molecular formula C17H21FO4 B14799140 4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate

4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate

Cat. No.: B14799140
M. Wt: 308.34 g/mol
InChI Key: CYELPLPLQCGHEV-UHFFFAOYSA-N
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Description

4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate is an organic compound with a complex structure

Preparation Methods

The synthesis of 4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate involves several steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction typically involves the use of tert-butyl alcohol, ethyl bromoacetate, and 4-fluorobenzaldehyde as starting materials. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures .

Chemical Reactions Analysis

4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate can undergo various chemical reactions, including:

Scientific Research Applications

4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYELPLPLQCGHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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